molecular formula C22H30N2O3 B6004666 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B6004666
M. Wt: 370.5 g/mol
InChI Key: ZXJKWGFGMIQADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as EMD 281014, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenol derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 has been shown to exhibit potent anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. In Alzheimer's disease, 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a role in the development of this disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, its ability to inhibit the formation of amyloid-beta peptides makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of using 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 in lab experiments is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014. One potential direction is the development of new cancer treatments based on its potent anticancer activity. Additionally, further studies are needed to determine the potential use of 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 in the treatment of Alzheimer's disease. Another direction for future research is the study of the potential toxicity of 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 and the development of safer compounds with similar therapeutic properties.
Conclusion:
4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anticancer activity and ability to inhibit the formation of amyloid-beta peptides make it a promising candidate for the development of new cancer treatments and the treatment of Alzheimer's disease. However, further studies are needed to determine its potential toxicity and to develop safer compounds with similar therapeutic properties.

Synthesis Methods

The synthesis of 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 involves the reaction of 4-hydroxybenzaldehyde with 2-ethoxybenzylamine in the presence of acetic acid, followed by the reaction with 3-(2-hydroxyethyl)-1-piperazine in the presence of triethylamine. The resulting compound is then subjected to reduction using sodium borohydride to obtain 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014.

Scientific Research Applications

4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 281014 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a role in the development of this disease.

properties

IUPAC Name

4-[[4-[(2-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-2-27-22-6-4-3-5-19(22)16-24-13-12-23(17-20(24)11-14-25)15-18-7-9-21(26)10-8-18/h3-10,20,25-26H,2,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJKWGFGMIQADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-Ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

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